molecular formula C45H84N4O2 B14360169 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea CAS No. 91835-71-1

1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea

Cat. No.: B14360169
CAS No.: 91835-71-1
M. Wt: 713.2 g/mol
InChI Key: CHWNEKUFALAALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with methyl and octadecylcarbamoylamino groups, as well as an octadecylurea moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenyl ring: The phenyl ring is synthesized with the desired substituents, such as the methyl and octadecylcarbamoylamino groups.

    Urea formation: The octadecylurea moiety is introduced through a reaction between an amine and an isocyanate.

    Coupling reactions: The phenyl ring and the urea moiety are coupled using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce reduced urea derivatives.

Scientific Research Applications

1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea: shares structural similarities with other substituted phenylureas and carbamates.

    Phenylurea derivatives: These compounds have a phenyl ring substituted with various functional groups, influencing their chemical and biological properties.

    Carbamates: Compounds with carbamate groups exhibit similar reactivity and applications in chemistry and biology.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains. These features impart distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91835-71-1

Molecular Formula

C45H84N4O2

Molecular Weight

713.2 g/mol

IUPAC Name

1-[2-methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea

InChI

InChI=1S/C45H84N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39-46-44(50)48-42-38-36-37-41(3)43(42)49-45(51)47-40-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-38H,4-35,39-40H2,1-3H3,(H2,46,48,50)(H2,47,49,51)

InChI Key

CHWNEKUFALAALZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCCCCCCCCCCCCCCCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.